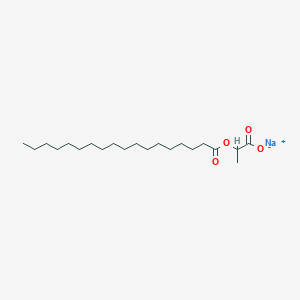

Sodium 1-carboxylatoethyl stearate

Descripción general

Descripción

Sodium 1-carboxylatoethyl stearate: is a compound with the chemical formula C21H40O4.Na . It is a sodium salt of stearoyl lactylate, commonly used as an emulsifier and surfactant in various industries. This compound is known for its ability to reduce surface tension, stabilize emulsions, and enhance the texture and shelf life of products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium 1-carboxylatoethyl stearate is typically synthesized through the esterification of stearic acid with lactic acid, followed by neutralization with sodium hydroxide. The reaction involves heating stearic acid and lactic acid in the presence of a catalyst, such as sulfuric acid, at elevated temperatures. The resulting ester is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The raw materials, stearic acid and lactic acid, are mixed in a reactor and heated to the desired temperature. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through filtration and drying .

Análisis De Reacciones Químicas

Types of Reactions: Sodium 1-carboxylatoethyl stearate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form stearic acid and lactic acid.

Oxidation: It can be oxidized to form stearic acid and other oxidation products.

Substitution: It can undergo substitution reactions with other acids or bases to form different esters or salts.

Common Reagents and Conditions:

Hydrolysis: Water, acidic or basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Various acids or bases under controlled conditions.

Major Products Formed:

Hydrolysis: Stearic acid and lactic acid.

Oxidation: Stearic acid and other oxidation products.

Substitution: Different esters or salts depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry: Sodium 1-carboxylatoethyl stearate is used as an emulsifier and surfactant in chemical formulations. It helps in stabilizing emulsions and improving the texture of products .

Biology: In biological research, it is used as a surfactant to enhance the solubility of hydrophobic compounds in aqueous solutions. It is also used in the preparation of liposomes and other lipid-based delivery systems .

Medicine: this compound is used in pharmaceutical formulations as an emulsifier and stabilizer. It helps in improving the bioavailability and stability of drugs .

Industry: In the food industry, it is used as an emulsifier in baked goods, dairy products, and other processed foods. It helps in improving the texture, shelf life, and overall quality of food products .

Mecanismo De Acción

The mechanism of action of sodium 1-carboxylatoethyl stearate involves its interaction with proteins and lipids. It forms complexes with proteins, enhancing their solubility and stability. In emulsions, it reduces surface tension and stabilizes the dispersed phase, preventing separation and improving the texture of the product .

Comparación Con Compuestos Similares

- Sodium stearoyl lactylate

- Calcium stearoyl lactylate

- Sodium lauryl sulfate

- Sodium stearate

Uniqueness: Sodium 1-carboxylatoethyl stearate is unique due to its specific combination of stearic acid and lactic acid, which provides it with excellent emulsifying and stabilizing properties. It is particularly effective in improving the texture and shelf life of food products, making it a preferred choice in the food industry .

Actividad Biológica

Sodium 1-carboxylatoethyl stearate is a compound derived from stearic acid, recognized for its unique surfactant and emulsifying properties. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by research findings and case studies.

This compound is an anionic surfactant characterized by the presence of both a carboxylate group and a long hydrophobic stearate chain. Its molecular formula is , with a molecular weight of approximately 348.56 g/mol. The compound is synthesized through the neutralization of stearic acid with sodium hydroxide, resulting in the formation of the sodium salt.

The biological activity of this compound can be attributed to its ability to interact with lipid membranes and proteins. The compound forms micelles and vesicles that encapsulate hydrophobic molecules, facilitating their transport across cellular membranes. This property is particularly valuable in drug delivery systems where enhancing membrane permeability is crucial.

Interaction with Biological Membranes

- Membrane Stabilization : this compound stabilizes lipid bilayers, which may enhance the stability of biological samples during storage and transport.

- Drug Delivery : Its surfactant properties allow it to improve the solubilization of therapeutic agents, making it a candidate for use in pharmaceutical formulations.

Biological Activities

This compound exhibits several notable biological activities:

- Anti-inflammatory Effects : Similar to other fatty acid derivatives, it has been shown to possess anti-inflammatory properties, potentially contributing to cardiovascular health by modulating lipid profiles.

- Enhancement of Drug Absorption : Studies indicate that this compound can enhance the absorption of drugs through biological membranes, making it useful in topical formulations.

Case Study: Lipid-Based Drug Delivery Systems

A study investigated the use of this compound in lipid-based drug delivery systems. Results demonstrated that formulations containing this compound significantly improved the bioavailability of poorly soluble drugs compared to traditional delivery methods. The enhanced solubilization was attributed to its ability to form stable emulsions that facilitate drug absorption in vivo.

| Study | Findings |

|---|---|

| Lipid-based Drug Delivery | Enhanced bioavailability of poorly soluble drugs when combined with this compound. |

Comparative Analysis with Similar Compounds

This compound shares similarities with other fatty acid derivatives such as sodium oleate and ammonium stearate. However, its unique structure allows for superior emulsifying properties:

| Compound | Properties | Applications |

|---|---|---|

| Sodium Oleate | Anionic surfactant | Cosmetics, soaps |

| Ammonium Stearate | Surfactant | Lubricants, food industry |

| This compound | Enhanced emulsifying/stabilizing | Drug delivery systems, biological sample stabilization |

Propiedades

Número CAS |

18200-72-1 |

|---|---|

Fórmula molecular |

C21H40O4.Na C21H40NaO4 |

Peso molecular |

379.5 g/mol |

Nombre IUPAC |

sodium;2-octadecanoyloxypropanoic acid |

InChI |

InChI=1S/C21H40O4.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h19H,3-18H2,1-2H3,(H,23,24); |

Clave InChI |

BPTDNBSSZIHRIO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[Na+] |

SMILES isomérico |

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[Na+] |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)O.[Na] |

Key on ui other cas no. |

18200-72-1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.